tert-butyl N-(2-formylnaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a formyl group attached to a naphthalene ring, and a carbamate functional group. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate typically involves the reaction of 2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then formylated using a formylating agent like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 2-naphthylcarbamic acid
Reduction: 2-(hydroxymethyl)naphthylcarbamate
Substitution: Substituted carbamates with different alkyl or aryl groups
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of
Properties
IUPAC Name |
tert-butyl N-(2-formylnaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDTHYKHQXALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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